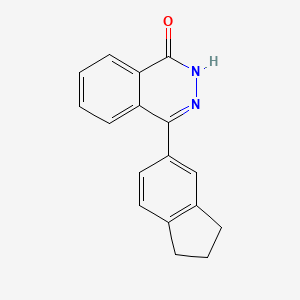

4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

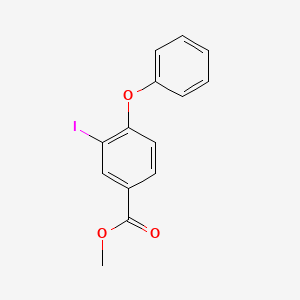

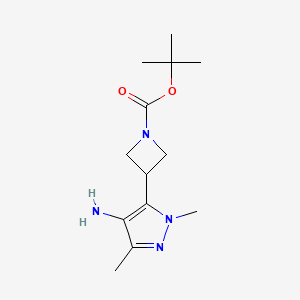

The compound “4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one” is a complex organic molecule. It likely contains an indene and a phthalazinone group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a novel cathinone derivative was identified which required the use of several analytical techniques, including gas chromatography–mass spectrometry, liquid chromatography coupled with high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the indene and phthalazinone groups. The indene group is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring .

科学的研究の応用

Synthesis Techniques

In the realm of organic chemistry, a notable method for synthesizing phthalazine derivatives involves a one-pot, four-component condensation reaction. This method yields derivatives such as triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives efficiently and effectively, demonstrating the versatility and utility of phthalazine compounds in synthetic chemistry. The process leverages phthalhydrazide, aromatic propargyloxy aldehydes, active methylene compounds, and azides in the presence of copper(II) acetate/sodium ascorbate and p-toluenesulfonic acid as catalysts, resulting in good to excellent yields (Salehi et al., 2012).

Another approach detailed for the synthesis of 2H-indazolo[2,1-b]phthalazine-triones utilizes a three-component condensation reaction under solvent-free conditions, highlighting a simple and efficient synthesis method that offers excellent yields and short reaction times (Sayyafi et al., 2008).

Catalytic Methods and Green Chemistry

A significant advancement in the field is the development of an environmentally benign protocol for synthesizing 2,2-dimethyl-13-phenyl-2,3-dihydro-1H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione. This method employs Ce(SO4)2·4H2O as an eco-friendly catalyst under solvent-free conditions, showcasing an efficient synthetic route that is both quick and yields high product purity (Mosaddegh & Hassankhani, 2011).

Biological Activities and Applications

Phthalazine derivatives, such as those synthesized through the aforementioned methods, are under investigation for various biological activities. For example, certain derivatives have been explored for their potential as selective PDE4 inhibitors, offering promising avenues for therapeutic applications. The detailed structure-activity relationship studies provide insights into how various substituents influence inhibitory activity, highlighting the potential for developing targeted therapeutic agents (Van der Mey et al., 2001).

Multi-component Synthesis and Medicinal Chemistry

The multi-component and one-pot reactions facilitated by green catalysts and conditions not only streamline the synthesis of complex phthalazine derivatives but also contribute to the development of compounds with potential antimicrobial and vasorelaxant activities. Such methodologies embody the principles of green chemistry, emphasizing efficiency, environmental friendliness, and the potential for pharmaceutical application (Maleki, Ashrafi, & Tayebee, 2014).

特性

IUPAC Name |

4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-17-15-7-2-1-6-14(15)16(18-19-17)13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNLJIIVEJUHHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2691461.png)

![3-[6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2691464.png)

![3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2691470.png)

![N-(4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2691473.png)

![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2691478.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2691481.png)